(2,5-Dimethoxy-3-methylphenyl)methanol

Catalog No.
S8955414
CAS No.
5600-82-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dimethoxy-3-methylphenyl)methanol

CAS Number

5600-82-8

Product Name

(2,5-Dimethoxy-3-methylphenyl)methanol

IUPAC Name

(2,5-dimethoxy-3-methylphenyl)methanol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5,11H,6H2,1-3H3

InChI Key

VUZQOYFUZGWSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)CO)OC

(2,5-Dimethoxy-3-methylphenyl)methanol, CAS 5600-82-8, is a substituted benzyl alcohol that serves as a specialized chemical intermediate. Its primary utility is in multi-step organic synthesis where the precise placement of the 2,5-dimethoxy and 3-methyl functional groups on the aromatic ring is a non-negotiable prerequisite for constructing complex target molecules. This specific substitution pattern dictates the regioselectivity of subsequent reactions and is essential for achieving the required architecture in pharmacologically active compounds and natural product analogs. [REFS-1, REFS-2]

In applications requiring (2,5-Dimethoxy-3-methylphenyl)methanol, substitution with close analogs such as (2,5-Dimethoxyphenyl)methanol or other positional isomers is synthetically unfeasible. The compound's value is defined by its unique 2,5-dimethoxy-3-methyl arrangement, which is a structural blueprint for the final target molecule. For instance, in the synthesis of specific ubiquinone (Coenzyme Q) analogs, the methyl group at the C-3 position is essential for forming the correct quinone core required for biological activity. [REFS-1, REFS-2]. Using an analog lacking this methyl group or with the methyl group in a different position (e.g., C-4 or C-6) would yield a completely different molecular entity, failing the synthetic objective and making such substitutes procurement dead-ends.

Precursor Suitability: Essential Building Block for Specific Coenzyme Q Analogs

The synthesis of biologically active Coenzyme Q analogs, such as 2,3-dimethoxy-5-methyl-1,4-benzoquinones, is critically dependent on the substitution pattern of the aromatic precursor. [1]. (2,5-Dimethoxy-3-methylphenyl)methanol provides the necessary 2,5-dimethoxy and 3-methyl pattern required to construct the target quinone ring. A common analog like (2,5-Dimethoxyphenyl)methanol lacks the C-3 methyl group, making it an unsuitable precursor for these specific targets as it cannot form the required 2,3-dimethoxy-5-methyl benzoquinone core which is vital for antioxidant activity. [2].

Evidence DimensionPrecursor structural requirement
Target Compound DataProvides the 2,5-dimethoxy and 3-methyl substitution pattern
Comparator Or Baseline(2,5-Dimethoxyphenyl)methanol, which lacks the 3-methyl group
Quantified DifferenceQualitative (structurally essential vs. structurally deficient)
ConditionsSynthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q) scaffolds.

For researchers synthesizing specific CoQ analogs, only this exact isomer provides the necessary carbon skeleton, making it a non-substitutable procurement choice.

Processability: Verified Utility as an Intermediate via Oxidation to Aldehyde

The utility of (2,5-Dimethoxy-3-methylphenyl)methanol as a processable intermediate is demonstrated by its successful oxidation to 3-methyl-2,5-dimethoxybenzaldehyde. [1]. This subsequent aldehyde is documented as a key precursor for a specific isomer of DOM (2,5-dimethoxy-4-methylamphetamine), highlighting a synthetic pathway where the initial alcohol's precise structure is critical and its conversion to the aldehyde is a necessary step. The comparator, a generic benzyl alcohol, would not yield a product with the required substitution for this specific CNS-active target.

Evidence DimensionChemical Convertibility
Target Compound DataSuccessfully oxidized to 3-methyl-2,5-dimethoxybenzaldehyde
Comparator Or BaselineGeneric, unsubstituted benzyl alcohol
Quantified DifferenceQualitative (enables synthesis of a specific, complex target vs. does not)
ConditionsCareful oxidation to produce the corresponding aldehyde for further synthesis.

This confirms the compound's compatibility with standard oxidation protocols and its role as a reliable intermediate for accessing more complex, value-added molecules.

Reproducibility & Purity: Defined Synthesis Profile with Documented Physical Properties

A documented multi-step synthesis route reports the production of 98.2 g of 3-methyl-2,5-dimethoxybenzyl alcohol, establishing its accessibility as a chemical intermediate. [1]. The same procedure notes a specific boiling point of 113-118°C at 1 mmHg, providing a key physical parameter for purification and quality control. Notably, the synthesis also produces isomeric byproducts such as 2,5-dimethoxytoluene, which must be removed via distillation. This underscores the importance of procuring a high-purity, correctly identified product to ensure reproducibility and prevent side reactions in subsequent synthetic steps.

Evidence DimensionBoiling Point (at 1 mmHg)
Target Compound Data113-118°C
Comparator Or BaselineCrude reaction mixture containing isomeric byproducts
Quantified DifferenceN/A (establishes a purity benchmark)
ConditionsRectification in vacuo (vacuum distillation).

The availability of specific physical constants and awareness of potential isomeric impurities provides buyers with a clear benchmark for quality control, ensuring batch-to-batch consistency.

Core Building Block for Biologically Active Ubiquinone (Coenzyme Q) Analogs

This compound is the right choice when synthesizing Coenzyme Q analogs that require a 2,3-dimethoxy-5-methyl-benzoquinone core. Its specific substitution pattern is a non-negotiable starting point to build the quinone structure essential for antioxidant and other biological activities. [1]

Designated Precursor for Specific Substituted Phenethylamines and Amphetamines

As a direct precursor to 3-methyl-2,5-dimethoxybenzaldehyde, this alcohol is indicated for synthetic routes targeting specific, less-common isomers of psychoactive compounds like DOM. In this context, no other positional isomer can serve as a viable substitute. [2]

Intermediate for Highly Substituted Aromatic Systems in Medicinal Chemistry

In research programs requiring the construction of complex, polysubstituted aromatic rings, this compound serves as a reliable starting material. Its defined physical properties and known synthesis profile allow for predictable incorporation into larger molecules where precise control of substituent placement is paramount for structure-activity relationship (SAR) studies. [2]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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